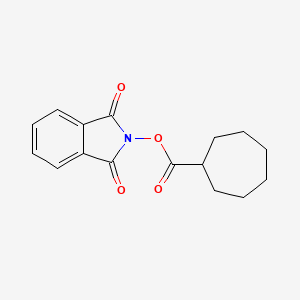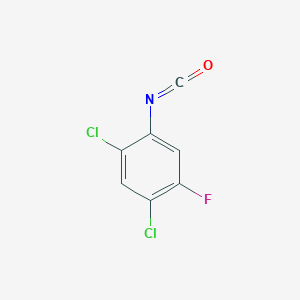
1,5-Dichloro-2-fluoro-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is a chemical compound with the molecular formula C7H2Cl2FNO. It is an aromatic isocyanate, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an isocyanate group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2-fluoro-4-nitrobenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of the reagents. The process may include steps such as purification and distillation to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions often require catalysts and specific solvents to proceed efficiently.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water are commonly used. These reactions typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine or fluorine atoms.
Addition Reactions: Products include ureas, carbamates, and other derivatives formed by the reaction of the isocyanate group with nucleophiles.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-2-fluoro-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar in structure but lacks the fluorine atom.
4-Fluorophenyl isocyanate: Contains a fluorine atom but lacks the chlorine atoms.
2,4-Dichlorophenyl isocyanate: Contains two chlorine atoms but lacks the fluorine atom.
Uniqueness
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the isocyanate group. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific chemical and industrial applications.
Propiedades
Fórmula molecular |
C7H2Cl2FNO |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
1,5-dichloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
Clave InChI |
BLHMSURGLUZWTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)



![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

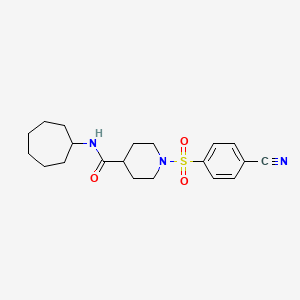
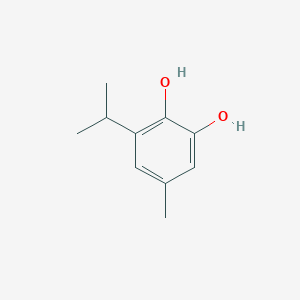
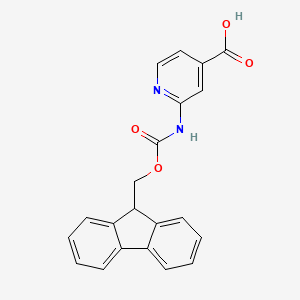
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
